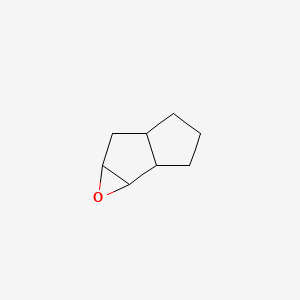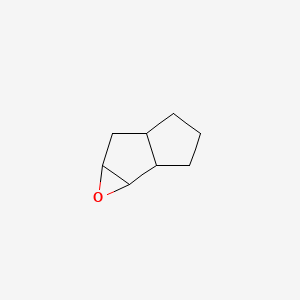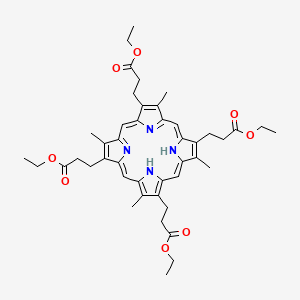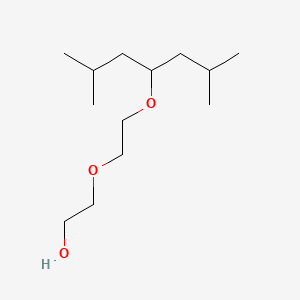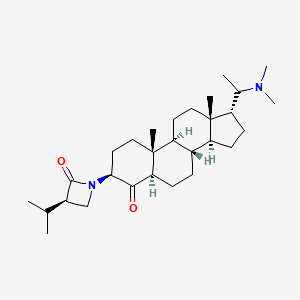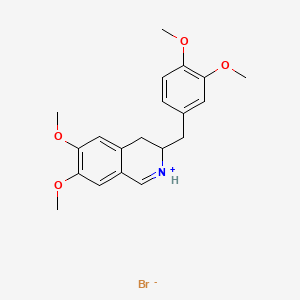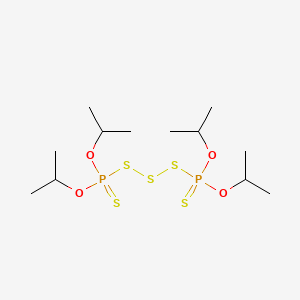
Ethylamine, 1-(5-chloro-2-thenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 1-(5-chloro-2-thenyl)-, hydrochloride: is a chemical compound with the molecular formula C6H9Cl2NS. It is also known by its IUPAC name, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride . This compound is a derivative of ethylamine, where the ethyl group is substituted with a 5-chloro-2-thenyl group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with ethylamine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is utilized in the preparation of heterocyclic compounds and other derivatives for various chemical studies.
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can be tested for their biological activities.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
- 1-(5-chloro-2-thienyl)ethan-1-amine
- 1-(5-chloro-2-thienyl)ethan-1-amine hydrochloride
- 1-(5-chloro-2-thienyl)ethan-1-amine sulfate
Uniqueness: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This makes it more soluble in water and suitable for various applications where solubility is a key factor. Its unique structure also imparts specific reactivity and biological activity, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
67482-58-0 |
|---|---|
Formule moléculaire |
C7H11Cl2NS |
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(9)4-6-2-3-7(8)10-6;/h2-3,5H,4,9H2,1H3;1H |
Clé InChI |
SSGLXSFEPIMCMF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(S1)Cl)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


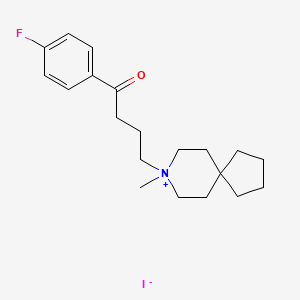
![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
